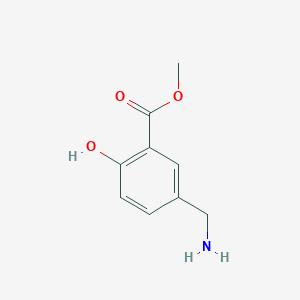![molecular formula C7H8ClNS B1603793 2-Chloro-5-[(methylthio)methyl]pyridine CAS No. 1021870-94-9](/img/structure/B1603793.png)
2-Chloro-5-[(methylthio)methyl]pyridine
Vue d'ensemble
Description
2-Chloro-5-[(methylthio)methyl]pyridine is a chemical compound with the molecular formula C7H8ClNS and a molecular weight of 173.67 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of 2-Chloro-5-[(methylthio)methyl]pyridine involves treating 5-chloromethyl-2-chloropyridine with sodium thiomethoxide in ethanol. An exothermic reaction is observed during the addition, and the mixture is then stirred at room temperature overnight .Molecular Structure Analysis
The linear formula of 2-Chloro-5-[(methylthio)methyl]pyridine is C7H8ClNS .Chemical Reactions Analysis
2-Chloro-5-[(methylthio)methyl]pyridine is used for the synthesis of various pharmaceutical compounds . It can also be used for the synthesis of new neonicotinoid compounds .Physical And Chemical Properties Analysis
2-Chloro-5-[(methylthio)methyl]pyridine is a liquid at room temperature . It has a molecular weight of 173.67 .Applications De Recherche Scientifique
Copper(II) Mediated C–H Methylthiolation
A study by Xiao et al. (2019) describes a novel protocol for the C–H methylthiolation of 2-phenyl pyridines using DMSO as the methylthio source. This process is highly regioselective and yields aryl methyl sulfides from 2-phenyl pyridines, which may include derivatives of 2-Chloro-5-[(methylthio)methyl]pyridine (Yan Xiao et al., 2019).
Synthesis and Biological Activities
Zhu and Shi (2011) researched the synthesis and biological activities of pyridine derivatives, which included reactions of 2-Chloro-5-(chloromethyl)-pyridine with 3,4-dihydropyrimidin-2(1H)-ones. These compounds exhibited moderate insecticidal and fungicidal activities, indicating potential applications in agriculture and pest control (Xiao-fei Zhu & De-Qing Shi, 2011).
Preparation in Airlift Loop Reactor
Jianping, Changlin, and Ping (2003) developed a new process for the direct chlorination of 3-methyl-pyridine to produce 2-chloro-5-methyl-pyridine in an airlift loop reactor. This process achieved a molar yield of 60% under optimal conditions, suggesting an efficient method for producing derivatives of 2-Chloro-5-[(methylthio)methyl]pyridine (W. Jianping, W. Changlin & Q. Ping, 2003).
Antibacterial Activity of Derivatives
Song et al. (2017) investigated the antibacterial activity of various 1,3,4-oxadiazole thioether derivatives containing 2-chloro-5-methylene pyridine. The study identified compounds with significant inhibitory effects against Xanthomonas oryzae, a plant pathogen, demonstrating the potential of 2-Chloro-5-[(methylthio)methyl]pyridine derivatives in antibacterial applications (Xianpeng Song et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
2-chloro-5-(methylsulfanylmethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNS/c1-10-5-6-2-3-7(8)9-4-6/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAADUTXORNOKIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40609334 | |
| Record name | 2-Chloro-5-[(methylsulfanyl)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-[(methylthio)methyl]pyridine | |
CAS RN |
1021870-94-9 | |
| Record name | 2-Chloro-5-[(methylsulfanyl)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B1603710.png)
![Methyl 4-hydroxybicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B1603713.png)
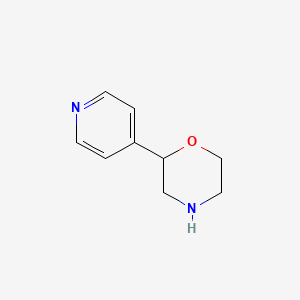
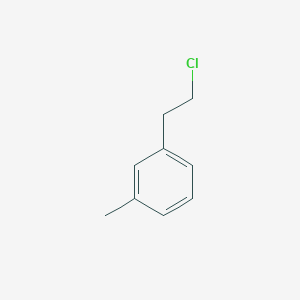
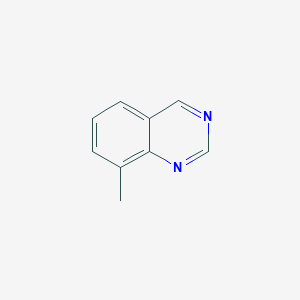
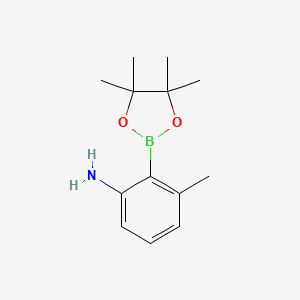
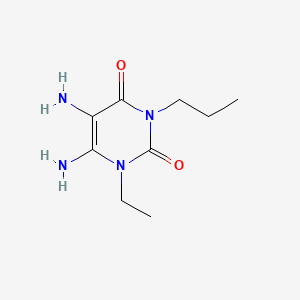
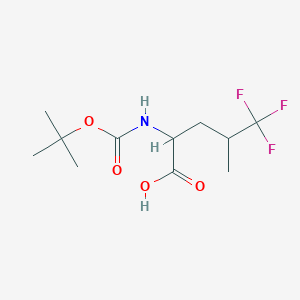
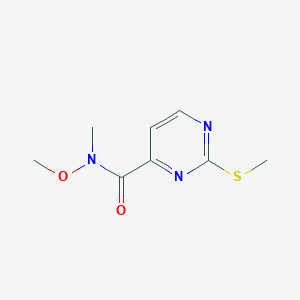
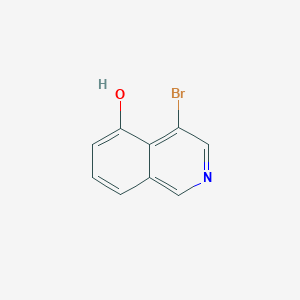
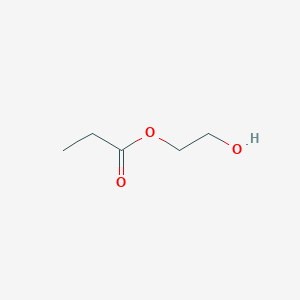
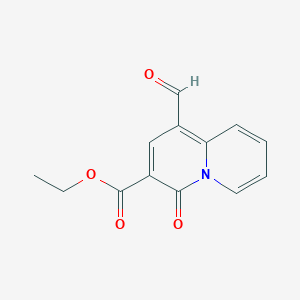
![7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1603730.png)
